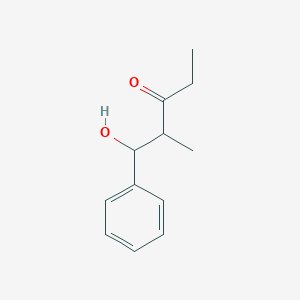

1-Hydroxy-2-methyl-1-phenyl-3-pentanone

Description

Significance of β-Hydroxy Ketones in Synthetic Endeavors

β-Hydroxy ketones are foundational structural motifs in organic synthesis due to their versatile reactivity and their prevalence in a wide array of biologically active molecules and natural products. Their importance stems primarily from their role as the initial products of the aldol (B89426) addition reaction, a powerful tool for constructing complex carbon skeletons. masterorganicchemistry.com This reaction involves the nucleophilic addition of an enol or enolate to an aldehyde or ketone, directly forming a β-hydroxy carbonyl compound. libretexts.org

The synthetic utility of β-hydroxy ketones is multifaceted:

Carbon-Carbon Bond Formation : The aldol reaction is a cornerstone of organic synthesis because it facilitates the creation of new carbon-carbon bonds, allowing for the assembly of simple precursors into more complex structures.

Versatile Intermediates : The two functional groups present in β-hydroxy ketones, the hydroxyl and the carbonyl, can be independently or concertedly manipulated. The hydroxyl group can be used for subsequent nucleophilic or electrophilic substitutions, while the ketone can undergo a variety of transformations.

Precursors to α,β-Unsaturated Ketones : β-Hydroxy ketones can undergo a dehydration reaction, often under basic or acidic conditions with heating, to yield α,β-unsaturated ketones (enones). libretexts.org These conjugated systems are valuable intermediates in other significant transformations, such as the Michael reaction and the Robinson annulation. chemsynthesis.com

Stereochemical Control : The aldol reaction can create up to two new stereocenters, leading to the possibility of forming multiple stereoisomers. A major focus of modern organic synthesis is the development of methods for diastereoselective and enantioselective aldol reactions to produce β-hydroxy ketones with specific stereochemistry.

Contextualizing 1-Hydroxy-2-methyl-1-phenyl-3-pentanone within Chemical Research

This compound is chemically classified as a β-hydroxy ketone. While extensive, dedicated research on this specific molecule is not widely documented in publicly available literature, its structure firmly places it within the context of crossed aldol reactions.

This compound is the aldol adduct formed from the reaction between benzaldehyde (B42025) and 2-butanone (B6335102) (also known as ethyl methyl ketone).

Reaction Context:

Crossed Aldol Reaction : This reaction involves two different carbonyl compounds. libretexts.org For a successful crossed aldol reaction that minimizes the formation of a complex mixture of products, one of the carbonyl partners should ideally be non-enolizable (i.e., lack α-hydrogens). Benzaldehyde fits this criterion, making it an excellent electrophilic partner for an enolizable ketone like 2-butanone.

Regioselectivity Issues : A key challenge in the reaction to form this compound is the regioselectivity of 2-butanone enolization. 2-Butanone is an unsymmetrical ketone with two different sets of α-hydrogens (at the C1-methyl and the C3-methylene positions). Deprotonation can lead to two different enolates, the kinetic enolate (formed by removing a proton from the less substituted methyl group) and the thermodynamic enolate (formed by removing a proton from the more substituted methylene (B1212753) group). The reaction of the thermodynamic enolate with benzaldehyde would lead to the desired this compound. Controlling this regioselectivity is a common theme in ketone aldol chemistry. chempedia.info

Stereochemical Complexity : The formation of this compound creates two adjacent stereocenters (at C1 and C2). This means that the compound can exist as two pairs of enantiomers (four possible stereoisomers in total): (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The relative configuration of these centers defines them as either syn or anti diastereomers. The control of this diastereoselectivity is a central topic in aldol reaction research.

Below is a data table summarizing the basic properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.258 g/mol |

| IUPAC Name | 1-hydroxy-2-methyl-1-phenylpentan-3-one |

| InChIKey | DKBFVTWFAPHJFU-UHFFFAOYSA-N |

| SMILES | CCC(=O)C(C)C(O)C1=CC=CC=C1 |

Data sourced from PubChem and other chemical databases. chemsynthesis.comnih.gov

Scope and Objectives of Advanced Research on this compound

Given the absence of extensive studies on this compound, future research could be directed toward several key areas that align with contemporary goals in organic synthesis.

Potential Research Objectives:

Development of Stereoselective Synthetic Methodologies :

Diastereoselective Synthesis : A primary objective would be to develop synthetic protocols that selectively yield either the syn or anti diastereomer of the compound. This could involve exploring various reaction conditions, such as different bases, solvents, temperatures, and the use of Lewis acid catalysts to influence the transition state geometry of the aldol addition.

Enantioselective Synthesis : Designing catalytic asymmetric methods to produce specific enantiomers of this compound would be a significant advancement. This could involve the use of chiral catalysts, such as proline and its derivatives, or chiral metal complexes to control the facial selectivity of the enolate addition to benzaldehyde.

Elucidation of Stereochemical and Conformational Properties :

Detailed spectroscopic analysis (e.g., advanced NMR techniques) and computational modeling could be employed to determine the preferred solution-state conformations of the different stereoisomers.

X-ray crystallography of the pure stereoisomers or their derivatives would provide unambiguous confirmation of their relative and absolute stereochemistry.

Application as a Chiral Building Block :

The stereochemically pure isomers of this compound could serve as valuable chiral synthons. The two functional groups offer handles for further transformations, enabling the synthesis of more complex, stereochemically-defined molecules, such as polyketides or other natural product analogues.

Investigation of Biological Activity :

Many β-hydroxy ketones and their derivatives exhibit biological activity. A research objective could be to synthesize the various stereoisomers of this compound and screen them for potential pharmacological properties, drawing inspiration from structurally similar compounds.

Structure

3D Structure

Properties

CAS No. |

55848-19-6 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-hydroxy-2-methyl-1-phenylpentan-3-one |

InChI |

InChI=1S/C12H16O2/c1-3-11(13)9(2)12(14)10-7-5-4-6-8-10/h4-9,12,14H,3H2,1-2H3 |

InChI Key |

DKBFVTWFAPHJFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Hydroxy 2 Methyl 1 Phenyl 3 Pentanone and Analogues

Established Synthetic Pathways to 1-Hydroxy-2-methyl-1-phenyl-3-pentanone

Alternative and Emerging Methodologies for this compound Synthesis

While aldol (B89426) reactions are prevalent, other methods for the synthesis of α-hydroxy ketones and related structures are continuously being explored. Biocatalytic approaches, for instance, offer a green alternative to traditional chemical methods. Enzymes such as 2,3-butanediol (B46004) dehydrogenase have been shown to catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. fz-juelich.de This method is particularly valuable for producing enantiomerically enriched compounds.

Another area of development is the use of organocatalysis in asymmetric synthesis. nih.gov Organocatalysts can facilitate the synthesis of chiral drug candidates with high enantiomeric ratios. nih.gov Additionally, novel cyclization reactions, such as those between arylidene isoxazolones and enamino esters under ball-milling conditions, provide environmentally friendly and efficient routes to complex heterocyclic structures that may be analogous or serve as precursors to compounds like this compound. rsc.org

Stereochemical Control in the Synthesis of this compound Diastereomers

The presence of two stereocenters in this compound means it can exist as four possible stereoisomers (two pairs of enantiomers, which are diastereomers of each other). Controlling the relative and absolute stereochemistry during synthesis is a significant challenge and a key focus of modern synthetic chemistry.

Diastereoselective Approaches via Enolization of α-Silyloxy Ketones

The addition of organometallic reagents to α-silyloxy ketones is a powerful method for controlling the stereochemistry of the resulting diol products. nih.gov The stereochemical outcome of these additions is often predicted by models such as the Felkin-Anh, Cornforth, and Cram-chelation models. nih.gov The size of the silyl (B83357) protecting group plays a crucial role; bulky silyl groups typically favor a non-chelation pathway, leading to anti-diol products. nih.gov

However, methods have been developed to achieve chelation-controlled additions, which result in syn-diol products. This can be accomplished by using specific Lewis acids, such as alkyl zinc halides (RZnX), in conjunction with dialkylzinc reagents. nih.gov These Lewis acids promote a chelation pathway, leading to high diastereoselectivity for the syn product. nih.gov

| Reagent System | Protecting Group | Diastereomeric Ratio (syn:anti) |

| Dialkylzinc / RZnX | Silyl | ≥18:1 |

| MgMe2 in THF | TMS | 99:1 |

This table illustrates the high diastereoselectivity achievable in the addition of organometallic reagents to α-silyloxy ketones.

Strategies for syn and anti Diastereoselection

Achieving selective synthesis of either the syn or anti diastereomer is a key goal in stereocontrolled synthesis. In the context of aldol-type reactions, the geometry of the enolate intermediate often dictates the stereochemical outcome. Z-enolates typically lead to syn-aldol products, while E-enolates generally yield anti-aldol products, as described by the Zimmermann-Traxler model.

Beyond aldol reactions, other methodologies have been developed for diastereoselective synthesis. For instance, the kinetic resolution of racemic allenylboronates followed by aldehyde allylboration can produce either syn- or anti-1,2-diols with high diastereo- and enantioselectivity. nih.gov The specific isomer obtained depends on the reaction conditions used to isomerize the intermediate allylborane. nih.gov Palladium-catalyzed allylation of aldehydes with certain reagents has also been shown to produce β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones with a syn relative configuration. rsc.org

Enantiospecific Synthesis and Chiral Induction Principles

Enantiospecific synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved through the use of chiral auxiliaries, catalysts, or starting materials. Asymmetric organocatalysis has emerged as a powerful tool for synthesizing stereopure compounds with high enantiomeric ratios. nih.gov

Chiral induction refers to the transfer of chirality from a chiral reagent or catalyst to the product. In the synthesis of compounds like this compound, this can be achieved by using a chiral base to deprotonate the ketone, leading to the formation of a chiral enolate. Subsequent reaction with an aldehyde would then proceed with a facial bias, resulting in an enantiomerically enriched product. The principles of asymmetric synthesis are crucial for the development of chiral drugs, where one enantiomer often has the desired therapeutic effect while the other may be inactive or even harmful. nih.gov

Utility of Related Hydroxy Ketones as Synthetic Precursors and Analogues

The structural motifs present in this compound, namely the β-hydroxy ketone functionality, are pivotal in synthetic chemistry. These moieties can be accessed through various means, including the reduction of corresponding diketones or the addition of nucleophiles to carbonyl compounds. The strategic manipulation of these functional groups allows for the construction of a diverse array of organic molecules.

Synthesis of 1-Ethylpropyl-2-methyl-3-hydroxypentanoate (Sitophilate) via Ketone Reduction

While a direct synthetic route for 1-Ethylpropyl-2-methyl-3-hydroxypentanoate (Sitophilate) via ketone reduction is not extensively detailed in readily available literature, the principles of stereoselective ketone reduction are well-established and can be applied to its synthesis. The synthesis of Sitagliptin, a structurally distinct pharmaceutical, has involved enantioselective aza-Michael additions to introduce chirality, a strategy that underscores the importance of controlling stereochemistry in the synthesis of complex molecules. nih.gov The reduction of a ketone precursor to the corresponding alcohol is a critical step in achieving the desired stereochemistry of the final product. The choice of reducing agent and reaction conditions plays a crucial role in the diastereoselectivity and enantioselectivity of this transformation.

Synthetic Routes to 1-Phenyl-3-pentanone and Other Phenyl-Substituted Pentanones

The synthesis of phenyl-substituted pentanones, key structural analogues of the target molecule, can be achieved through several established organic reactions. These methods provide a versatile toolkit for accessing a range of precursors for more complex synthetic endeavors.

One of the most prominent methods for the synthesis of aryl ketones is the Friedel-Crafts acylation . nih.govlibretexts.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of 1-phenyl-1-propanone, a close analogue of 1-phenyl-3-pentanone, a patented method utilizes the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride, using aluminum chloride (AlCl₃) as the catalyst. google.comgoogle.com The reaction is conducted at a temperature of 25-35°C, with benzene serving as both the reactant and the solvent. google.comgoogle.com This process boasts a high yield of over 96% and a purity of 99.9%. google.comgoogle.com

Organocuprate addition to α,β-unsaturated carbonyl compounds is another powerful method for the formation of carbon-carbon bonds and the synthesis of ketones. iupac.orgmasterorganicchemistry.comchem-station.com Organocuprates, also known as Gilman reagents, are less basic and more nucleophilic than Grignard or organolithium reagents, making them ideal for 1,4-conjugate addition reactions. masterorganicchemistry.commasterorganicchemistry.com This approach allows for the introduction of an alkyl or aryl group at the β-position of an enone system, providing a route to various substituted ketones. The versatility of organocuprates extends to their application in the synthesis of 2-substituted thiochroman-4-ones through conjugate additions of Grignard reagents catalyzed by copper salts. mdpi.com

Comprehensive Spectroscopic Characterization of 1 Hydroxy 2 Methyl 1 Phenyl 3 Pentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic compound. Analysis of both ¹H and ¹³C NMR spectra, along with advanced 2D techniques, allows for unambiguous assignment of the structure and relative stereochemistry of 1-Hydroxy-2-methyl-1-phenyl-3-pentanone.

The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

The anticipated signals are:

Phenyl Protons (H-Ar): The five protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm, likely as a complex multiplet. mnstate.edu

Carbinol Proton (H-1): The proton on the carbon bearing the hydroxyl group (C-1) is deshielded by both the phenyl ring and the hydroxyl group, and its signal is expected around δ 4.5-5.0 ppm. It would be split by the adjacent H-2 proton, appearing as a doublet.

Methine Proton (H-2): This proton is situated between two chiral centers and is alpha to the carbonyl group. This environment places its signal around δ 2.8-3.2 ppm. It would be split by H-1, the H-1' methyl protons, and potentially the H-4 methylene (B1212753) protons, resulting in a complex multiplet.

Methylene Protons (H-4): These protons are alpha to the carbonyl group and are expected to resonate as a quartet around δ 2.4-2.7 ppm due to coupling with the H-5 methyl protons. chemicalbook.com

Terminal Methyl Protons (H-5): The protons of the ethyl group's methyl moiety are in a typical alkyl environment and should appear as a triplet around δ 1.0-1.2 ppm, split by the H-4 methylene protons.

Secondary Methyl Protons (H-1'): The protons of the methyl group at the C-2 position are expected to appear as a doublet around δ 0.9-1.1 ppm, split by the H-2 methine proton.

Hydroxyl Proton (OH): The signal for the alcohol proton is typically a broad singlet and its chemical shift is variable (δ 2-5 ppm), depending on concentration, solvent, and temperature. mnstate.edu

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-Ar (Phenyl) | 7.2-7.4 | Multiplet (m) | - |

| H-1 (CHOH) | 4.5-5.0 | Doublet (d) | ~4-8 |

| OH | 2.0-5.0 | Broad Singlet (br s) | - |

| H-2 (CH) | 2.8-3.2 | Multiplet (m) | - |

| H-4 (CH₂) | 2.4-2.7 | Quartet (q) | ~7.3 |

| H-5 (CH₃) | 1.0-1.2 | Triplet (t) | ~7.3 |

| H-1' (CH₃) | 0.9-1.1 | Doublet (d) | ~6.9 |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.

The predicted chemical shifts are:

Carbonyl Carbon (C-3): The ketone carbonyl carbon is the most deshielded, with a characteristic chemical shift in the range of δ 205-220 ppm. libretexts.orglibretexts.org

Aromatic Carbons (C-Ar): The six carbons of the phenyl ring are expected in the δ 125-145 ppm region. The ipso-carbon (the one attached to the rest of the molecule) will be distinct from the ortho, meta, and para carbons. libretexts.org

Carbinol Carbon (C-1): The carbon attached to the hydroxyl group is deshielded and typically appears in the δ 70-80 ppm range. libretexts.org

Methine Carbon (C-2): The carbon alpha to the carbonyl group is expected to resonate around δ 45-55 ppm.

Methylene Carbon (C-4): The methylene carbon of the ethyl group, also alpha to the carbonyl, should appear around δ 30-40 ppm.

Secondary Methyl Carbon (C-1'): The methyl group attached to C-2 is predicted to have a signal in the δ 15-25 ppm range.

Terminal Methyl Carbon (C-5): The terminal methyl of the ethyl group is typically found in the δ 5-15 ppm region. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (C=O) | 210-215 |

| C-Ar (ipso) | 140-145 |

| C-Ar (ortho, meta, para) | 125-130 |

| C-1 (CHOH) | 70-80 |

| C-2 (CH) | 45-55 |

| C-4 (CH₂) | 30-40 |

| C-1' (CH₃) | 15-25 |

| C-5 (CH₃) | 5-15 |

Because this compound possesses two adjacent chiral centers (C-1 and C-2), it can exist as two pairs of diastereomers (syn and anti). These diastereomers are distinct compounds with different physical properties and unique NMR spectra. Advanced 2D NMR experiments are essential for confirming the structural connectivity and, crucially, for assigning the relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show correlations between H-1/H-2, H-2/H-1', H-4/H-5, confirming the proton sequence within the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. For instance, it would show a correlation from the carbonyl carbon (C-3) to the protons at H-2 and H-4, confirming the placement of the ketone group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR methods for determining stereochemistry. They detect protons that are close in space, regardless of whether they are connected through bonds. For the syn diastereomer, the H-1 and H-1' methyl protons would be on the same face of the molecule, leading to a cross-peak in the NOESY spectrum. For the anti diastereomer, these protons would be further apart, and this correlation would be weak or absent. By observing these through-space interactions, the relative configuration (syn or anti) of the two chiral centers can be determined. nih.gov

Furthermore, detailed analysis of the proton-proton coupling constants (³JHH) between H-1 and H-2 can also provide stereochemical information, as the magnitude of this coupling often differs between syn and anti diastereomers. nih.govgeneseo.edunorthwestern.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing definitive information about the functional groups present.

The FTIR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups: the hydroxyl group, the ketone carbonyl, the phenyl ring, and aliphatic C-H bonds.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3550-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 3000-2850 | C-H stretch (aliphatic) | Medium-Strong |

| ~1715 | C=O stretch (ketone) | Strong, Sharp |

| 1600-1450 | C=C stretch (aromatic ring) | Medium-Weak |

| 1150-1050 | C-O stretch (alcohol) | Medium |

The most diagnostic peaks are the broad O-H stretch around 3400 cm⁻¹ and the very strong, sharp C=O stretch around 1715 cm⁻¹. universallab.orgorgchemboulder.comlibretexts.org The presence of both peaks is strong evidence for the β-hydroxy ketone structure. Additional peaks for aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ would confirm the presence of both the phenyl ring and the alkyl portions of the molecule. libretexts.org

The method of sample analysis—either as a condensed phase (transmission) or a gas (vapor phase)—can significantly affect the infrared spectrum, particularly for molecules capable of hydrogen bonding.

Transmission IR: In a typical transmission spectrum of a liquid film or solid KBr pellet, the this compound molecules are in close contact, allowing for strong intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another. This interaction broadens the O-H stretching band and shifts it to a lower wavenumber (e.g., 3550-3200 cm⁻¹). libretexts.org

Vapor Phase IR: In a vapor phase spectrum, the molecules are largely isolated in the gas phase. Consequently, intermolecular hydrogen bonding is eliminated. The O-H stretch is then observed as a "free" hydroxyl group, which results in a sharper, weaker absorption band at a significantly higher wavenumber, typically around 3650-3600 cm⁻¹. libretexts.orgwiley.com Comparing the two spectra provides definitive proof of hydrogen bonding in the condensed phase. Furthermore, vapor phase spectra of smaller molecules can sometimes exhibit rotational fine structure, leading to sharper and more detailed peaks compared to the broadened bands seen in condensed phases. wiley.com

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it highly effective for identifying functional groups and elucidating the structural backbone of a molecule. The Raman spectrum of this compound is expected to exhibit characteristic bands corresponding to its primary functional moieties: the hydroxyl group, the carbonyl group, the phenyl ring, and the aliphatic chain.

The interaction of laser light with the molecule induces vibrations, and the resulting scattered light provides a unique spectral fingerprint. For this compound, the key vibrational modes would include:

Phenyl Ring Vibrations: The aromatic ring is expected to produce several strong and sharp bands. The characteristic ring "breathing" mode typically appears as a strong band around 1000 cm⁻¹. Other C-C stretching vibrations within the ring are expected in the 1580-1610 cm⁻¹ region. researchgate.net

Carbonyl (C=O) Stretch: The ketone functional group will produce a distinct, strong band. For α-hydroxy ketones, this C=O stretching vibration is typically observed in the 1600–1710 cm⁻¹ range. uci.edu

Hydroxyl (O-H) Stretch: The O-H stretching vibration of the alcohol group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding.

Aliphatic C-H Stretches: The methyl and ethyl groups will give rise to C-H stretching vibrations typically found in the 2850-3000 cm⁻¹ region.

C-C Stretches: The aliphatic carbon-carbon single bond stretches will appear in the fingerprint region, generally between 800 and 1200 cm⁻¹.

The following table summarizes the expected characteristic Raman shifts for this compound based on typical values for its constituent functional groups.

Interactive Data Table: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Phenyl Ring | Ring Breathing | ~1000 | Strong |

| Phenyl Ring | C=C Stretch | 1580 - 1610 | Strong |

| Ketone | C=O Stretch | 1600 - 1710 | Moderate |

| Aliphatic Chains | C-H Stretch | 2850 - 3000 | Strong |

| Hydroxyl | O-H Stretch | 3200 - 3600 | Broad, Moderate |

| Aliphatic Chains | C-C Stretch | 800 - 1200 | Weak-Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and for deducing its structure by analyzing fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for volatile and thermally stable compounds like this compound, allowing for its separation from a mixture and subsequent structural analysis.

Upon introduction into the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which creates a molecular ion (M⁺•). This high-energy ion then undergoes fragmentation through various pathways. The analysis of these fragments provides a roadmap to the original molecular structure. For this compound, several key fragmentation pathways are anticipated:

Alpha-Cleavage: This is a dominant fragmentation pathway for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. jove.com Two primary alpha-cleavages are possible:

Cleavage between C1 and C2, leading to the loss of a C₉H₁₁O radical and the formation of an ethyl-acylium ion ([CH₃CH₂CO]⁺) at m/z 57.

Cleavage between C2 and the carbonyl carbon (C3), which would be a highly favored pathway, leading to the formation of the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 after rearrangement, or a related [C₆H₅CHOH]⁺ ion at m/z 107. The formation of a stable acylium ion is a significant driving force in the fragmentation of ketones. libretexts.org

Loss of Water: Alcohols frequently exhibit a loss of a water molecule (H₂O, 18 Da), leading to a fragment ion at [M-18]⁺•. whitman.edu

Aromatic Fragmentation: The phenyl group can lead to the characteristic phenyl cation ([C₆H₅]⁺) at m/z 77 and its subsequent fragment at m/z 51. whitman.edu

The predicted fragmentation pattern provides valuable data points for confirming the structure of the molecule.

Interactive Data Table: Predicted GC-MS Fragmentation of this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Plausible Origin |

| 192 | [C₁₂H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 174 | [C₁₂H₁₄O]⁺• | Loss of H₂O from the molecular ion |

| 107 | [C₇H₇O]⁺ | Alpha-cleavage, formation of hydroxyphenylmethyl cation |

| 105 | [C₇H₅O]⁺ | Alpha-cleavage, formation of benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the benzoyl group |

| 57 | [C₃H₅O]⁺ | Alpha-cleavage, formation of ethyl-acylium ion |

| 51 | [C₄H₃]⁺ | Loss of C₂H₂ from the phenyl cation |

High-Resolution Mass Spectrometry (HRMS)

While conventional MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). researchgate.netjst.go.jp This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. acs.orgfiveable.me

For this compound, the molecular formula is C₁₂H₁₆O₂. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element (¹H = 1.007825 Da, ¹²C = 12.000000 Da, ¹⁶O = 15.994915 Da). This calculation yields a theoretical exact mass that can be compared to the experimentally measured value to confirm the elemental composition.

HRMS is also critical for analyzing fragment ions. For example, the nominal mass m/z 105 could correspond to multiple elemental formulas, but HRMS can differentiate between them. A fragment with the formula [C₇H₅O]⁺ (benzoyl cation) would have a different exact mass than a fragment with a different elemental composition that also has a nominal mass of 105. This capability is invaluable for confirming fragmentation pathways and ensuring correct structural assignment. wikipedia.org

Interactive Data Table: Exact Mass Data for this compound and Key Fragments

| Ion Formula | Description | Nominal Mass (Da) | Calculated Exact Mass (Da) |

| [C₁₂H₁₆O₂]⁺• | Molecular Ion | 192 | 192.11503 |

| [C₁₂H₁₄O]⁺• | [M-H₂O]⁺• | 174 | 174.10447 |

| [C₇H₇O]⁺ | Fragment Ion | 107 | 107.04969 |

| [C₇H₅O]⁺ | Benzoyl Cation | 105 | 105.03399 |

Other Spectroscopic Techniques for Characterization

While the techniques discussed provide substantial structural information, a complete and unambiguous characterization of this compound would typically employ additional spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, would be essential. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types and connectivity of carbon atoms in the molecule. Together, these techniques would allow for a definitive assignment of the complete chemical structure, complementing the data obtained from Raman and mass spectrometry.

Theoretical and Computational Investigations of 1 Hydroxy 2 Methyl 1 Phenyl 3 Pentanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Hydroxy-2-methyl-1-phenyl-3-pentanone at the atomic level. These computational approaches model the electronic structure and predict the three-dimensional arrangement of atoms, offering a lens into the molecule's stability and reactivity.

Ab Initio and Density Functional Theory (DFT) Studies of this compound

While specific ab initio and Density Functional Theory (DFT) studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established and routinely applied to similar organic molecules. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without the use of experimental data. DFT, a popular alternative, incorporates electron correlation at a lower computational cost, often yielding highly accurate results.

For analogous compounds like 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, computational studies using DFT (specifically the B3LYP functional) and HF methods with a 6-311+G basis set have been performed to analyze the optimized geometry and bonding parameters. nih.gov These studies often show that bond lengths and angles calculated by these methods are in good agreement with experimental data where available. nih.gov For instance, the vibrational frequencies obtained by the B3LYP method generally show excellent correlation with experimental FT-IR spectra. nih.gov Such computational approaches are invaluable for predicting the molecular structure and properties of compounds like this compound.

Table 1: Representative Theoretical Methods in Quantum Chemistry

| Method | Description | Common Basis Set |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. | 6-31G* |

| Density Functional Theory (DFT) | A method that maps the electron density to the energy of the system. Functionals like B3LYP are commonly used. | 6-311++G(d,p) |

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the aliphatic chain in this compound allows for multiple spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule, which represents the energy as a function of its geometric parameters.

Studies on similar molecules, such as 2-hydroxy-2-methyl-1-phenylpropan-1-one, have utilized potential energy surface scans to determine the most stable conformation by systematically rotating specific dihedral angles. researchgate.net For instance, the rotation around the C1-C12 bond in 2-hydroxy-2-methyl-1-phenylpropan-1-one was studied to identify the minimum energy conformation. researchgate.net For this compound, key dihedral angles for such an analysis would include the rotation around the C-C bonds in the pentanone chain and the C-C bond connecting the phenyl group to the chiral center. The resulting potential energy surface would reveal the global minimum, corresponding to the most stable conformer, and other local minima representing less stable conformers.

Simulation of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify unknown compounds.

Theoretical Infrared Spectra Prediction and Correlation with Experimental Data

Theoretical infrared (IR) spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental IR spectra. For instance, in the study of 2-hydroxy-2-methyl-1-phenylpropan-1-one, the vibrational frequencies and IR intensities were calculated using both HF and B3LYP methods with a 6-311+G basis set. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods, leading to excellent agreement between the simulated and experimental spectra. researchgate.net This allows for a detailed assignment of the observed IR bands to specific molecular vibrations, such as C=O stretching, O-H stretching, and various bending modes of the molecule. researchgate.net

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Benchmark studies have shown that functionals like WP04 for ¹H and ωB97X-D for ¹³C, combined with a suitable basis set and a solvent model, can provide highly accurate predictions. The accuracy of these predictions is crucial for assigning NMR signals and can help in distinguishing between different isomers or conformers.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in exploring the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern the reaction rates.

For a molecule like this compound, which contains both a hydroxyl and a ketone functional group, various reactions such as oxidation, reduction, or elimination are possible. Reaction mechanism studies would involve mapping the potential energy surface from reactants to products. This map would include the identification of transition states, which are the energy maxima along the reaction coordinate.

For example, a study on the gas-phase elimination of 2-pentanone, a related ketone, was investigated using the B3LYP/6-31+g(d) level of theory. scholarsresearchlibrary.com This study identified a six-membered cyclic transition state for the Norrish type II reaction, which involves the abstraction of a gamma-hydrogen by the carbonyl oxygen. scholarsresearchlibrary.com The analysis of the transition state structure provides insights into the bond-breaking and bond-forming processes. The energy barrier for this reaction was calculated to be 56.13 kcal/mol. scholarsresearchlibrary.com Similar computational approaches could be applied to understand the reaction mechanisms of this compound, providing a detailed picture of its chemical reactivity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-2-methyl-1-phenylpropan-1-one |

| 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one |

Reactivity Profiles and Transformational Chemistry of 1 Hydroxy 2 Methyl 1 Phenyl 3 Pentanone

Reactions Involving the Hydroxyl Functionality in 1-Hydroxy-2-methyl-1-phenyl-3-pentanone

The secondary alcohol moiety is a primary site for functional group interconversion, enabling the synthesis of a variety of derivatives.

The hydroxyl group of this compound can undergo standard reactions typical of secondary alcohols, such as esterification and etherification. These derivatizations are often employed to protect the hydroxyl group during subsequent reactions at other sites in the molecule or to modify the compound's physicochemical properties.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst, yields the corresponding esters. For example, treatment with acetic anhydride (B1165640) in the presence of pyridine (B92270) would form 1-acetoxy-2-methyl-1-phenyl-3-pentanone.

Etherification: Conversion to an ether can be achieved under various conditions. For instance, the Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide), would produce the corresponding methyl ether, 1-methoxy-2-methyl-1-phenyl-3-pentanone.

These reactions are fundamental transformations that increase the synthetic utility of the parent β-hydroxy ketone.

Reactions at the Carbonyl Group of this compound

The ketone's carbonyl group is an electrophilic center, making it susceptible to reduction and nucleophilic attack. The presence of the adjacent β-hydroxyl group exerts significant stereochemical influence over these transformations.

Reduction of the carbonyl group in this compound yields 2-methyl-1-phenylpentane-1,3-diol, a compound with a new stereocenter at the C3 position. The stereochemical outcome of this reduction is highly dependent on the reaction conditions, which can be tuned to selectively favor either the syn or the anti diastereomer. This control is achieved through chelation-controlled or substrate-directed intramolecular delivery of the hydride reagent.

syn-Diol Formation (Narasaka-Prasad Reduction): The formation of the syn-1,3-diol can be achieved with high diastereoselectivity using a boron chelating agent, such as diethylmethoxyborane, in conjunction with a reducing agent like sodium borohydride (B1222165). synarchive.comwikipedia.orgnih.gov The boron agent coordinates to both the hydroxyl and carbonyl oxygens, forming a rigid, six-membered ring intermediate. youtube.com This conformation locks the molecule in a state where intermolecular hydride delivery from sodium borohydride occurs from the sterically less hindered face, leading preferentially to the syn product. wikipedia.orgyoutube.comyoutube.com

anti-Diol Formation (Evans-Saksena Reduction): Conversely, the anti-1,3-diol can be synthesized selectively via an intramolecular hydride delivery mechanism. wikipedia.orgox.ac.uk The Evans-Saksena reduction utilizes a reagent like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120). wikipedia.orgsynarchive.com The reagent first coordinates to the hydroxyl group. This is followed by the intramolecular transfer of a hydride from the triacetoxyborohydride moiety to the carbonyl carbon through a chair-like six-membered transition state, resulting in the formation of the anti-diol with high selectivity. youtube.comwikipedia.org

| Desired Diol | Named Reaction | Typical Reagents | Mechanism |

|---|---|---|---|

| syn-2-methyl-1-phenylpentane-1,3-diol | Narasaka-Prasad Reduction | Et₂BOMe, NaBH₄ | Chelation-controlled external hydride delivery |

| anti-2-methyl-1-phenylpentane-1,3-diol | Evans-Saksena Reduction | Me₄NHB(OAc)₃ | Substrate-directed internal hydride delivery |

The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles, including organometallic reagents like Grignard or organolithium reagents. masterorganicchemistry.com The addition of a nucleophile, such as methylmagnesium bromide, to this compound would result in the formation of a tertiary alcohol, 2,3-dimethyl-1-phenylpentane-1,3-diol.

The stereoselectivity of such additions can be influenced by chelation between the magnesium atom of the Grignard reagent and the oxygen atoms of the carbonyl and β-hydroxyl groups. acs.org This chelation can create a rigid cyclic intermediate, similar to that in the Narasaka-Prasad reduction, directing the nucleophile to attack from a specific face of the carbonyl group and thereby favoring the formation of one diastereomer over the other. acs.orgacs.org

Enolization and Enolate Chemistry of the Ketone Moiety

The ketone functionality allows for the formation of enolates by deprotonation of the α-hydrogens. Since this compound is an unsymmetrical ketone with protons at C2 and C4, the regioselectivity of enolate formation is a critical consideration.

The deprotonation of this compound can lead to two different regioisomeric enolates: the kinetic enolate and the thermodynamic enolate. The choice of reaction conditions dictates which isomer is formed preferentially. chemistrysteps.comstackexchange.com

Kinetic Enolate: The kinetic enolate is formed by removing the most accessible proton, which in this case is at the C4 position (the methylene (B1212753) group). This process is faster but results in a less stable, less substituted double bond in the enolate. stackexchange.compharmacy180.com Formation of the kinetic enolate is favored by using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). chemistrysteps.commsu.edu These conditions ensure rapid and irreversible deprotonation. msu.edu

Thermodynamic Enolate: The thermodynamic enolate is the more stable of the two isomers, featuring a more substituted double bond. It is formed by deprotonating the C2 position (the methine group). Its formation is favored under conditions that allow for equilibration between the two enolate forms. pharmacy180.com This is typically achieved by using a smaller, weaker base (such as sodium hydride or an alkoxide) or by running the reaction at higher temperatures, which provides the energy needed to overcome the higher activation barrier for removing the more sterically hindered proton. chemistrysteps.comstackexchange.com

The subsequent reaction of these regiochemically defined enolates with electrophiles, such as an alkyl halide in an alkylation reaction, allows for the controlled formation of new carbon-carbon bonds at either the C2 or C4 position. 182.160.97fiveable.me The stereochemistry of the existing hydroxyl and methyl groups at C1 and C2 would be expected to influence the facial selectivity of the electrophilic attack on the enolate, potentially leading to diastereomerically enriched products.

| Enolate Type | Position of Deprotonation | Controlling Factor | Typical Conditions |

|---|---|---|---|

| Kinetic | C4 (less substituted) | Rate of formation | LDA, THF, -78 °C |

| Thermodynamic | C2 (more substituted) | Stability of product | NaH or NaOR, THF, higher temp. |

Reactions of Enolates with Electrophiles

The enolate derived from this compound serves as a potent carbon-centered nucleophile, capable of reacting with a diverse range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds at the α-carbon (C2). The generation of this enolate requires careful consideration of the acidic hydroxyl proton. Typically, the hydroxyl group is protected, for instance as a silyl (B83357) ether, before deprotonation at the α-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to prevent the formation of the alkoxide. Alternatively, the use of two or more equivalents of a very strong base can generate a dianion, which can also undergo subsequent reactions at the enolate center.

Once formed, the enolate anion is a versatile intermediate for introducing various functional groups. The primary reactions include alkylation, halogenation, acylation, and aldol (B89426) additions. These transformations are fundamental in synthetic organic chemistry for building molecular complexity.

Alkylation Reactions

Enolate alkylation involves the reaction of the enolate with an alkyl halide through an SN2 mechanism. youtube.com This reaction is highly effective for forming new carbon-carbon bonds. The choice of the alkylating agent is crucial; primary and methyl halides are preferred as they are most susceptible to SN2 attack. youtube.comyoutube.com Secondary halides react more slowly, while tertiary halides are unsuitable as they lead predominantly to elimination side reactions. youtube.com Strong, sterically hindered bases like LDA are often employed to ensure complete and irreversible formation of the kinetic enolate, minimizing self-condensation side reactions. youtube.comnih.gov

Halogenation

The α-position of this compound can be halogenated via its enolate or enol form. wikipedia.org In basic conditions, the reaction proceeds through the enolate and can be difficult to stop at mono-halogenation, often leading to polyhalogenated products. organicchemistrytutor.comopenochem.org Under acidic conditions, the reaction occurs via the enol intermediate. This method typically results in the selective introduction of a single halogen atom, as the electron-withdrawing nature of the first halogen deactivates the enol towards further reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org Common halogenating agents include Br₂, Cl₂, and I₂.

Acylation Reactions

Acylation of the enolate with electrophiles such as acyl chlorides or anhydrides introduces an acyl group, leading to the formation of a β-dicarbonyl compound. These products are valuable synthetic intermediates. The reaction of ketone enolates with acylating agents can result in either C-acylation or O-acylation. acs.org Hard electrophiles tend to favor reaction at the oxygen atom, while softer electrophiles favor C-acylation. acs.org Reagents like alkyl pentafluorophenylcarbonates have been developed for mild and efficient C-acylation of ketone enolates. nih.govacs.org

Aldol Additions

As a nucleophile, the enolate of this compound can add to the carbonyl group of an aldehyde or another ketone in a directed aldol reaction. jackwestin.comlibretexts.org This reaction forms a new β-hydroxy ketone, significantly increasing the size and complexity of the carbon skeleton. nih.govwikipedia.org The reaction is a powerful tool for stereoselective synthesis, allowing for the creation of new chiral centers. Subsequent dehydration of the aldol adduct can occur, often under the reaction conditions or upon heating, to yield an α,β-unsaturated ketone. jove.comopenstax.org

Table 1: Representative Reactions of the Enolate of this compound with Electrophiles

Note: The following reactions are illustrative of the expected reactivity based on general principles of enolate chemistry. The hydroxyl group is assumed to be appropriately protected (e.g., as a silyl ether) prior to enolate formation, followed by deprotection.

| Electrophile | Reagent/Conditions | Product Name | Product Structure | Reaction Type |

| Methyl Iodide | 1) LDA, THF, -78 °C2) CH₃I | 1-Hydroxy-2,2-dimethyl-1-phenyl-3-pentanone |  | Alkylation |

| Benzyl Bromide | 1) LDA, THF, -78 °C2) PhCH₂Br | 2-Benzyl-1-hydroxy-2-methyl-1-phenyl-3-pentanone |  | Alkylation |

| Bromine | Br₂, Acetic Acid | 2-Bromo-1-hydroxy-2-methyl-1-phenyl-3-pentanone |  | Halogenation |

| Acetyl Chloride | 1) LDA, THF, -78 °C2) CH₃COCl | 4-Hydroxy-3,4-dimethyl-3-phenyl-2,5-hexanedione |  | Acylation |

| Benzaldehyde (B42025) | 1) LDA, THF, -78 °C2) PhCHO3) H₃O⁺ workup | 1,3-Dihydroxy-2-methyl-1,3-diphenyl-4-hexanone |  | Aldol Addition |

Advanced Applications and Derivatization in Chemical Synthesis

1-Hydroxy-2-methyl-1-phenyl-3-pentanone as a Versatile Synthetic Intermediate

The utility of α-hydroxy ketones such as this compound stems from their bifunctionality, which enables a range of synthetic manipulations. These compounds can undergo reactions at the hydroxyl group, the carbonyl group, or reactions involving both functionalities. This versatility makes them valuable starting points for the synthesis of a diverse array of organic molecules.

As precursors, α-hydroxy ketones are integral to the synthesis of more elaborate molecules. The hydroxyl and ketone groups can be modified sequentially or in a single step to introduce new functionalities and build molecular complexity. For instance, the hydroxyl group can be acylated or alkylated, while the ketone can undergo reactions such as Wittig olefination or reduction. The interplay between these two groups also allows for unique rearrangements and cyclization reactions, paving the way for the synthesis of complex carbocyclic and heterocyclic systems.

In the context of multistep synthesis, this compound and related α-hydroxy ketones serve as crucial building blocks. nih.gov Their inherent functionality can be strategically exploited to construct key fragments of a larger target molecule. The stereochemistry of the hydroxyl group and the adjacent methyl-substituted carbon can also be controlled or utilized to direct the stereochemical outcome of subsequent reactions, which is of paramount importance in the synthesis of chiral molecules such as natural products and pharmaceuticals.

Derivatization for Enhanced Reactivity or Specific Properties

The reactivity and properties of this compound can be fine-tuned through derivatization. For example, protection of the hydroxyl group as a silyl (B83357) ether or an ester can modulate its reactivity and allow for selective transformations at the ketone carbonyl. Conversely, conversion of the ketone to a ketal can protect it while reactions are carried out on the hydroxyl group.

Furthermore, derivatization can be employed to enhance the inherent reactivity of the molecule. For instance, conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, can facilitate substitution or elimination reactions. The enolate of the ketone can also be generated and reacted with various electrophiles to introduce new substituents at the α-position.

A summary of potential derivatization strategies is presented in the table below:

| Functional Group | Derivatization Reaction | Resulting Functional Group | Purpose |

| Hydroxyl | Acylation | Ester | Protection, introduction of a new functional group |

| Hydroxyl | Silylation | Silyl Ether | Protection |

| Hydroxyl | Tosylation/Mesylation | Tosylate/Mesylate | Conversion to a good leaving group |

| Ketone | Ketalization | Ketal | Protection |

| Ketone | Reduction | Secondary Alcohol | Conversion to a different functional group |

| Ketone | Wittig Reaction | Alkene | Carbon-carbon bond formation |

Role in the Synthesis of Specialty Chemicals (e.g., Pharmaceutical and Agrochemical Intermediates)

The α-hydroxy ketone moiety is a common structural feature in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Consequently, compounds like this compound are valuable intermediates in the synthesis of these specialty chemicals. ontosight.ai Their ability to be transformed into a wide range of other functional groups and structural motifs makes them attractive starting materials for the construction of complex molecular targets.

Conclusion and Future Research Perspectives on 1 Hydroxy 2 Methyl 1 Phenyl 3 Pentanone Chemistry

Summary of Current Research Landscape pertaining to 1-Hydroxy-2-methyl-1-phenyl-3-pentanone

The current understanding of this compound is primarily theoretical, based on its structure as a product of a crossed-aldol reaction. The synthesis would logically involve the reaction between the enolate of 2-methyl-3-pentanone (B165389) and an electrophilic carbonyl, benzaldehyde (B42025). The formation of this molecule results in the creation of two new stereocenters (at C1 and C2), meaning it can exist as a mixture of up to four stereoisomers (syn and anti diastereomers, each as a pair of enantiomers).

The broader research landscape for β-hydroxy ketones is mature and focuses heavily on controlling the stereochemical outcome of their synthesis. pharmacy180.com The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, and modern organic synthesis emphasizes methodologies that can selectively produce a single desired stereoisomer. wikipedia.org Key advancements in this area, which are directly applicable to the synthesis of this compound, include the use of pre-formed metal enolates (e.g., lithium, boron) to control diastereoselectivity, often rationalized by the Zimmermann-Traxler model. pharmacy180.comwikipedia.org These reactions are foundational for building the backbones of complex molecules, such as polyketide natural products.

| Parameter | Description | Relevance to this compound |

| Reaction Type | Aldol Addition wikipedia.org | The primary synthetic route to the compound's carbon skeleton. |

| Precursors | Benzaldehyde and 2-methyl-3-pentanone | The electrophile and enolate precursor, respectively. |

| Key Challenge | Stereoselectivity pharmacy180.com | The reaction creates two stereocenters, requiring control over diastereoselectivity (syn vs. anti) and enantioselectivity. |

| Control Methods | Metal Enolates (Li, B), Chiral Auxiliaries, Organocatalysis | Established strategies to influence the stereochemical outcome of the aldol addition. pharmacy180.com |

| Primary Utility | Synthetic Intermediate | β-hydroxy ketones are valuable precursors for further transformations, such as reduction to 1,3-diols. acs.orgyoutube.com |

Unexplored Avenues and Challenges in the Synthesis and Application of this compound

Despite the well-established principles of aldol chemistry, significant challenges and unexplored avenues remain for this specific compound. The primary hurdles are not in the feasibility of its synthesis, but in achieving efficiency, selectivity, and purpose-driven development.

Selective Synthesis: The foremost challenge is the development of a highly diastereoselective and enantioselective synthesis. Achieving kinetic control to favor one of the four possible stereoisomers over the others requires careful optimization of reaction conditions, including the choice of base, solvent, temperature, and Lewis acid. wikipedia.orgacs.org The steric environment around the ketone precursor (2-methyl-3-pentanone) adds a layer of complexity to predicting the facial selectivity of the enolate attack.

Catalyst Development: While classic stoichiometric methods using strong bases like lithium diisopropylamide (LDA) are viable, the development of efficient catalytic methods remains a key goal. wikipedia.org An unexplored avenue is the design of a specific organocatalytic or transition-metal-catalyzed process tailored for the unique substrates that form this compound.

Characterization and Property Analysis: The physical, chemical, and biological properties of the individual stereoisomers of this compound have not been investigated. There is no available data on their distinct spectroscopic signatures, chiroptical properties, or potential biological activity.

Lack of Application-Focused Research: The compound is currently a cataloged chemical structure with no defined applications. Research has yet to explore its potential as a chiral building block, a precursor to more complex target molecules (e.g., pharmaceuticals or natural product analogs), or as a molecule of interest in materials science.

| Challenge Area | Specific Unexplored Avenue |

| Stereocontrol | Development of a method to selectively access any single stereoisomer (stereodivergent synthesis) out of the four possibilities. |

| Synthetic Efficiency | Moving beyond stoichiometric reagents to a catalytic asymmetric synthesis with high turnover numbers and atom economy. |

| Functional Application | Investigation into the compound's potential as a chiral ligand or its utility as a starting material for synthesizing molecules with defined biological functions. |

| Mechanistic Understanding | Detailed kinetic and computational studies to elucidate the transition state energies that govern diastereoselectivity in its specific formation. |

Prospective Research Directions in the Chemistry of this compound

Future research on this compound could transform it from a mere structural entry in a database into a valuable chemical entity. The following directions offer promising avenues for investigation.

Development of Novel Asymmetric Syntheses: A primary focus should be on establishing a robust and selective synthesis. This could involve exploring modern organocatalytic methods, which have shown great success in asymmetric aldol reactions. Alternatively, biocatalysis, using engineered aldolase (B8822740) enzymes, could offer an environmentally benign route to high enantiopurity.

Computational and Mechanistic Studies: In-depth computational studies, using methods like Density Functional Theory (DFT), could be employed to model the Zimmermann-Traxler and related transition states for the reaction between benzaldehyde and the various enolates of 2-methyl-3-pentanone. wikipedia.org Such studies would provide valuable insights for rationally designing catalysts and reaction conditions to achieve desired stereochemical outcomes. acs.org

Exploration as a Chiral Synthon: Once the individual stereoisomers can be synthesized in pure form, their utility as chiral building blocks should be explored. For instance, stereoselective reduction of the ketone would yield the corresponding 1,3-diol, a structural motif present in many natural products. acs.orgyoutube.com The reactivity of both the hydroxyl and ketone groups could be leveraged to build more complex molecular architectures.

Biological Activity Screening: The four stereoisomers should be synthesized and screened for potential biological activity. The presence of a phenyl ring, a hydroxyl group, and a ketone offers multiple points for interaction with biological macromolecules. It is well-established that stereochemistry plays a critical role in biological function, and one isomer may exhibit interesting properties while others are inactive.

| Research Direction | Objective | Potential Impact |

| Asymmetric Catalysis | To develop a highly selective and efficient synthesis of each stereoisomer. | Enables access to enantiopure material for further studies and applications. |

| Computational Chemistry | To model the reaction mechanism and predict stereochemical outcomes. | Accelerates the development of synthetic methods by reducing empirical optimization. |

| Derivative Synthesis | To use the compound as a starting material for more complex molecules. | Establishes its value as a versatile intermediate in multi-step organic synthesis. |

| Bioactivity Screening | To assess the pharmacological or agrochemical potential of the pure stereoisomers. | Could lead to the discovery of new lead compounds for drug or pesticide development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.